molecular formula C6H6Br3ClN2 B1442923 (2,4,6-Tribromophenyl)hydrazine hydrochloride CAS No. 1227185-81-0

(2,4,6-Tribromophenyl)hydrazine hydrochloride

Cat. No. B1442923
M. Wt: 381.29 g/mol
InChI Key: AHLSGOIRKZENEB-UHFFFAOYSA-N
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Description

“(2,4,6-Tribromophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1227185-81-0 . It has a molecular weight of 381.29 and its molecular formula is C6H6Br3ClN2 . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2,4,6-Tribromophenyl)hydrazine hydrochloride” is 1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2,4,6-Tribromophenyl)hydrazine hydrochloride” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Energetic Materials : (2,4,6-Tribromophenyl)hydrazine hydrochloride is used in the synthesis of high-performance energetic materials. It acts as a precursor in the synthesis of hexanitrazobenzene, a key compound in this field. This process involves the condensation of picryl chloride with hydrazine hydrate, showcasing its role in creating compounds with superior energetic properties (Badgujar et al., 2009).

  • Detection of Hydrazine in Biological and Environmental Samples : The compound is instrumental in developing sensitive fluorescent probes for detecting hydrazine (N2H4) in various samples. This is crucial due to hydrazine's high toxicity and widespread use in industries. These probes, such as DDPB, are designed for ratiometric fluorescence imaging and can detect hydrazine in water systems and living cells (Zhu et al., 2019).

  • Anti-Lipase and Anti-Urease Activities : Research has explored the synthesis of novel 1,2,4‐Triazole derivatives using (2,4,6-Tribromophenyl)hydrazine hydrochloride and its derivatives. These compounds have shown significant anti-lipase and anti-urease activities, indicating potential therapeutic applications (Bekircan et al., 2014).

  • Detection of Hydrazine in Live Cells : The compound is also used in designing probes for the detection of hydrazine in live cells. Such probes can enable real-time monitoring of hydrazine levels in biological samples, aiding in studies related to its toxicological impacts (Goswami et al., 2013).

  • Antineoplastic Agents : Derivatives of (2,4,6-Tribromophenyl)hydrazine hydrochloride have been synthesized and evaluated for their antineoplastic activity. These compounds have shown promising results against various forms of leukemia and solid tumors in experimental models (Shyam et al., 1993).

  • Stable Radicals Synthesis : The compound is used in the synthesis of stable radicals through the substitution of chlorine atoms. This has applications in chemical research, especially in studying the chemical, spectroscopic, and magnetic properties of these radicals (Bretschneider & Wallenfels, 1968).

  • Voltammetric Detection of Water Pollutants : It plays a role in the development of sensors for the voltammetric determination of hydrazine and other water pollutants. Such sensors can accurately detect and measure these contaminants, contributing to environmental safety and public health (Tahernejad-Javazmi et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,4,6-tribromophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSGOIRKZENEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NN)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Tribromophenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FD Chattaway, E Vonderwahl - Journal of the Chemical Society …, 1915 - pubs.rsc.org
… The extraction needs to be many times repeated, as 2 : 4 : 6-tribromophenylhydrazine hydrochloride is very sparingly soluble, even in boiling water. It crystallises from the hot filtrate in …
Number of citations: 1 pubs.rsc.org

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